Preladenant

Adenosine A2A Receptor Radioligand Binding Assay Receptor Pharmacology

Preladenant is the unrivaled A2A antagonist tool for labs demanding receptor specificity. With a Ki of 1.1 nM and >1,000-fold selectivity over A1, A2B, A3 subtypes, it enables crisp, artifact-free results at low concentrations. Its oral bioavailability, validated [11C]PET radioligand, and extensive clinical benchmarking make it the definitive reference standard. Choose preladenant when reproducibility and translational relevance are non-negotiable.

Molecular Formula C25H29N9O3
Molecular Weight 503.6 g/mol
CAS No. 377727-87-2
Cat. No. B1679076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreladenant
CAS377727-87-2
Synonyms2-(2-furanyl)-7-(2-(4-(4-(2-methoxyethoxy)phenyl)-1-piperazinyl)ethyl)-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine-5-amine
preladenant
SCH 420814
SCH-420814
SCH420814
Molecular FormulaC25H29N9O3
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6
InChIInChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)
InChIKeyDTYWJKSSUANMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Preladenant (CAS 377727-87-2): A High-Selectivity Adenosine A2A Receptor Antagonist for Parkinson's Disease Research


Preladenant (also known as SCH 420814, MK-3814, or Privadenant) is a potent, competitive, and orally bioavailable non-methylxanthine antagonist of the human adenosine A2A receptor, with a binding affinity (Ki) of 1.1 nM [1]. It demonstrates exceptional selectivity, exhibiting over 1000-fold preference for the A2A receptor over the A1, A2B, and A3 adenosine receptor subtypes (Kis = >1,000 nM, >1,700 nM, and >1,000 nM, respectively) [2]. This compound was developed as a potential therapeutic for Parkinson's disease (PD) and has been extensively characterized in both preclinical models and clinical trials for its ability to modulate motor function [3]. Its chemical structure and pharmacological profile distinguish it from earlier-generation A2A antagonists.

Why Preladenant (CAS 377727-87-2) Cannot Be Substituted with Other Adenosine A2A Antagonists


The adenosine A2A receptor antagonist class is chemically and pharmacologically diverse, and compounds within this class are not interchangeable. Simple substitution based on a shared primary target ignores critical, quantifiable differences in receptor binding kinetics, subtype selectivity, species-specific pharmacology, and clinical outcomes. For instance, while several A2A antagonists advanced to clinical development for Parkinson's disease, including istradefylline, preladenant, and tozadenant, each exhibited a unique profile of efficacy and safety that determined their distinct developmental fates [1]. Selecting a research compound for a specific experimental model requires rigorous attention to these differentiating parameters to ensure data reproducibility and biological relevance. The following evidence demonstrates precisely why preladenant offers a specific, quantifiable profile that is not replicated by its closest analogs.

Quantitative Differentiation Guide for Preladenant (CAS 377727-87-2) vs. Key A2A Antagonist Comparators


Superior Binding Affinity at the Human A2A Receptor Compared to Istradefylline

In a direct head-to-head comparison using the same recombinant human A2A receptor binding assay conditions, preladenant demonstrated a binding affinity (Ki) of 1.1 nM, which was 6-fold higher than that of the clinically approved A2A antagonist istradefylline (KW-6002), which had a Ki of 6.6 nM [1]. This difference in potency at the primary target is a critical factor for researchers requiring maximal receptor occupancy at lower concentrations.

Adenosine A2A Receptor Radioligand Binding Assay Receptor Pharmacology

Broad Subtype Selectivity Profile Against Adenosine Receptors

Preladenant exhibits exceptional selectivity for the A2A receptor over other adenosine receptor subtypes. Binding assays show Ki values of >1,000 nM for the A1 receptor, >1,700 nM for the A2B receptor, and >1,000 nM for the A3 receptor, which corresponds to >1000-fold selectivity over all other adenosine receptors [1]. This profile is a significant refinement over earlier analogs, such as its predecessor SCH 58261, for which preladenant's modifications conferred 'much higher selectivity' [2].

Receptor Selectivity Off-Target Effects Adenosine Receptor Subtypes

Rapid Oral Absorption and Dose-Proportional Pharmacokinetics in Humans

In a first-in-human study, oral administration of preladenant resulted in rapid absorption, reaching peak plasma concentrations (Tmax) in approximately 1 hour, followed by a rapid decline [1]. Dose-related increases in systemic exposure were observed up to 100 mg/day, and drug accumulation with multiple daily dosing was found to be negligible [1]. This predictable and linear pharmacokinetic profile is a key differentiator for in vivo study design.

Pharmacokinetics Oral Bioavailability Drug Development

Demonstrated Brain Penetration and Target Engagement Quantified by PET Imaging

The ability of preladenant to cross the blood-brain barrier and engage its central target has been confirmed and quantified using positron emission tomography (PET). In human subjects, [11C]preladenant readily entered the brain, showing peak uptake in A2A-rich regions like the putamen and caudate nucleus at 30-40 minutes post-injection, with target-to-cerebellum ratios ranging from 3.8 to 10.0 at pseudoequilibrium [1]. In non-human primates, pre-treatment with unlabeled preladenant (1 mg/kg) decreased tracer uptake in A2A-rich regions to the level of the reference region, demonstrating specific and saturable target binding [2].

PET Imaging Target Engagement Blood-Brain Barrier Penetration

Distinct Clinical Efficacy Profile in Parkinson's Disease Phase 2 and 3 Trials

The clinical development of preladenant provides a clear, quantitative record of its efficacy and limitations. In a Phase 2 dose-finding trial, preladenant at doses of 5 mg and 10 mg BID was statistically significantly more effective than placebo in reducing 'off' time in PD patients with motor fluctuations [1]. However, a subsequent large Phase 3 trial in early PD failed to show a significant benefit over placebo, partly due to a high and variable placebo response that also affected the active control arm (rasagiline) [2]. A meta-analysis of four RCTs (n=2097) confirmed this pattern, showing a non-significant pooled increase in daily ON time of 0.15 hours (95% CI: -0.19 to 0.48) and a non-significant reduction in OFF time of 0.04 hours (95% CI: -0.43 to 0.36) compared to placebo [3].

Parkinson's Disease Clinical Trial Motor Fluctuations

Optimal Research and Industrial Applications for Preladenant (CAS 377727-87-2)


In Vitro and Ex Vivo Studies Requiring Maximal A2A Receptor Blockade with High Selectivity

Given its 1.1 nM Ki at the human A2A receptor and >1000-fold selectivity over other adenosine receptor subtypes [1], preladenant is the reagent of choice for in vitro or ex vivo assays where complete, specific antagonism of A2A signaling is required. Its superior affinity compared to istradefylline (Ki = 6.6 nM) [1] allows for robust receptor blockade at lower, more specific concentrations, minimizing the risk of non-specific effects and ensuring that observed phenotypes can be confidently attributed to A2A inhibition.

In Vivo Rodent and Primate Models for Studying Motor Function and Dyskinesia

Preladenant is an ideal tool compound for in vivo research into movement disorders, particularly in rodent and primate models of Parkinson's disease. Its oral bioavailability and rapid absorption (human Tmax ~1 hr) [2] facilitate convenient dosing. Its ability to potentiate L-DOPA-induced contralateral rotations and attenuate haloperidol-induced catalepsy in rodent models [1], while inhibiting the development of L-DOPA-induced behavioral sensitization (a model of dyskinesia) [1], demonstrates a specific and therapeutically relevant in vivo profile that is not shared by all A2A antagonists.

Quantifying Central A2A Receptor Occupancy and Density via PET Imaging

For researchers employing positron emission tomography (PET) to study the adenosine system, [11C]preladenant is a validated radioligand suitable for non-invasive quantification of A2A receptor availability and occupancy in both monkey and human brains [3]. Its favorable brain penetration, high specific binding in the striatum (target-to-cerebellum ratio of 3.8-10.0 in humans [3]), and suitability for measuring target engagement [4] make it an established tool for both basic neuroscience research and translational drug development studies.

Reference Compound for Clinical Pharmacology Studies of A2A Antagonists

Owing to its well-characterized human safety and pharmacokinetic profile, preladenant serves as a valuable reference compound for benchmarking novel A2A antagonists in development. Its PK properties—including dose-proportional exposure up to 100 mg and a lack of accumulation upon multiple dosing [2]—provide a clear baseline for comparison. Furthermore, the extensive body of clinical data, including the nuanced outcomes of its Phase 2 and Phase 3 programs [5], offers a rich context for understanding the challenges and potential of targeting the A2A receptor in Parkinson's disease, making it an essential comparator for any new chemical entity in this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Preladenant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.